molecular formula C15H13NO2S B1411599 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid CAS No. 2034155-04-7

3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid

Cat. No. B1411599
M. Wt: 271.3 g/mol
InChI Key: CJOZETYPTGIUIL-UHFFFAOYSA-N
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Description

This usually involves identifying the compound’s IUPAC name, molecular formula, and structure.



Synthesis Analysis

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Molecular Structure Analysis

Techniques like X-ray crystallography, NMR, and mass spectrometry are used to determine the molecular structure.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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properties

IUPAC Name

3-(3-ethynylquinolin-6-yl)-2-methylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-3-10-6-12-7-11(4-5-13(12)16-9-10)8-14(19-2)15(17)18/h1,4-7,9,14H,8H2,2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOZETYPTGIUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(CC1=CC2=CC(=CN=C2C=C1)C#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid
Reactant of Route 2
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid
Reactant of Route 3
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid
Reactant of Route 4
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid
Reactant of Route 6
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid

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